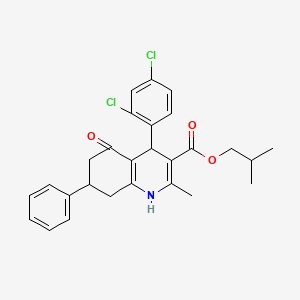
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one exhibits anti-inflammatory and anti-tumor activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its limited solubility in water, which makes it difficult to administer in vivo, and its potential to form aggregates in solution, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the structure-activity relationship of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one and its analogs to identify more potent and selective inhibitors of COX-2 and LOX. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be used as a precursor to synthesize functional materials with potential applications in various fields, including catalysis and energy storage.
Conclusion
In conclusion, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one and its analogs is needed to fully understand its potential as a therapeutic agent and functional material.
Synthesemethoden
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 5-bromo-2-fluorobenzaldehyde and cyclohexyl isothiocyanate in the presence of a base, followed by the addition of 2-mercaptoacetic acid. The product is then purified using column chromatography to yield 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in high yields.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been used as a probe to study protein-ligand interactions. In material science, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been used as a precursor to synthesize functional materials.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNOS2/c17-11-6-7-13(18)10(8-11)9-14-15(20)19(16(21)22-14)12-4-2-1-3-5-12/h6-9,12H,1-5H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSAYKWASUMHK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)
![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)